2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a piperidine ring fused with a triazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many pharmaceuticals, and the triazolone ring adds unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds to form the triazolone ring. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ continuous flow reactions and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or triazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity and potential biological activity .
Scientific Research Applications
2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share the piperidine ring structure.
Triazolone Derivatives: Compounds containing the triazolone ring, such as 1,2,4-triazol-3-one, are structurally similar.
Uniqueness
2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the piperidine and triazolone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design and development .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-piperidin-3-yl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C7H12N4O/c12-7-9-5-10-11(7)6-2-1-3-8-4-6/h5-6,8H,1-4H2,(H,9,10,12) |
InChI Key |
NTAQMHWTEZLWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=O)NC=N2 |
Origin of Product |
United States |
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